N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isonicotinamide
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Overview
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isonicotinamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Mechanism of Action
Target of Action
Similar compounds have been reported to target the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This inhibition could potentially disrupt the signaling pathways that contribute to the growth and survival of cancer cells .
Biochemical Pathways
The compound likely affects the JAK/STAT signaling pathway, given its potential interaction with STAT3 . This pathway is involved in processes such as cell growth, differentiation, and apoptosis. By inhibiting STAT3, the compound could disrupt these processes, potentially leading to the inhibition of cancer cell proliferation .
Result of Action
If the compound acts as a stat3 inhibitor, it could potentially induce cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isonicotinamide typically involves the reaction of isonicotinic acid hydrazide with isopropyl isothiocyanate, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol or acetonitrile. The reaction mixture is heated under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isonicotinamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its anticancer properties and potential use in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isonicotinamide can be compared with other similar compounds, such as:
- 2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides
- 2-Methoxy-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
These compounds share the 1,3,4-thiadiazole core structure but differ in their substituents, leading to variations in their biological activities and applications
Properties
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-7(2)10-14-15-11(17-10)13-9(16)8-3-5-12-6-4-8/h3-7H,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAQMUQEJWUERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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